
Adenine
Overview
Description
Adenine (C₅H₅N₅) is a purine-derived nucleobase integral to DNA and RNA, where it pairs with thymine (DNA) or uracil (RNA) via hydrogen bonding . Structurally, this compound features a two-ring heterocyclic aromatic system, distinguishing it from single-ring pyrimidines like cytosine and thymine . Its ¹H NMR spectrum reveals distinct chemical shifts: 12.8 ppm (N9-H), 8.1 ppm (C2-H and C8-H), and 7.1 ppm (N10-H), indicative of its aromatic and hydrogen-bonding properties . Beyond nucleic acids, this compound is a component of coenzymes (e.g., NAD⁺, FAD) and has pharmacological relevance in antiviral agents and polymer synthesis .
Preparation Methods
Chemical Synthesis Methods
Malononitrile and Thiourea Route
Patent CN103709164A outlines a cost-effective industrial synthesis using malononitrile and thiourea as precursors. The reaction proceeds via cyclization in ethanol under sodium ethoxide catalysis, yielding 4,6-diamino-2-mercaptopyrimidine. Subsequent oxidation with hydrogen peroxide in alkaline medium generates 4,6-diamino-2-sulfonylpyrimidine, which undergoes chlorination (POCl₃) and ammoniation (NH₃/EtOH) to produce adenine. Key advantages include:
- Mild conditions : Reactions occur at 60–80°C without high-pressure equipment.
- High atom economy : Intermediate purification is unnecessary, reducing waste.
- Scalability : Benchmarked at 79.5 g per batch with 81.8% yield and 99.9% purity.
Table 1: Reaction Parameters for Malononitrile Route
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Cyclization | NaOEt, ethanol, 60°C, 2 h | 92 | 95 |
Oxidation | H₂O₂, NaOH, 80°C, 1.5 h | 88 | 97 |
Chlorination | POCl₃, 70°C, 3 h | 85 | 98 |
Ammoniation | NH₃/EtOH, 50°C, 4 h | 81.8 | 99.9 |
Arylazomalononitrile and Formic Acid Derivatives
US Patent 4997939A details a two-step catalytic process:
- Thermal reaction : Arylazomalononitrile reacts with formic acid or derivatives (e.g., formamide) in ammonia-saturated ethanol at 100°C, forming 4,5-diaminopyrimidine intermediates.
- Catalytic reduction : Intermediates undergo hydrogenation (Pd/C, H₂, 50 psi) to yield this compound. This method achieves 65–70% overall yield but requires stringent control of ammonia concentration to avoid byproducts like guanine.
Triaminopyrimidine and Formamide Reaction
A high-yielding method involves heating 4,5,6-triaminopyrimidine with formamide at 140–150°C for 4 hours. The reaction exploits formamide’s dual role as solvent and nitrogen donor, facilitating cyclization into this compound with 81.8% yield. This route is favored for laboratory-scale synthesis due to minimal byproducts and straightforward isolation.
Prebiotic and Abiotic Synthesis
Hydrogen Cyanide (HCN) Polymerization
The prebiotic formation of this compound via HCN pentamerization is theorized to occur under early Earth conditions. Key steps include:
- Diaminomaleonitrile (DAMN) formation : HCN tetramerizes into DAMN in aqueous ammonia.
- Cyclization : DAMN reacts with formamide or ammonium formate at 100–120°C, yielding this compound via intermediates like 4-aminoimidazole-5-carbonitrile (AICN).
- Yield : 0.5–20% depending on HCN concentration and heating duration.
- Significance : Supports astrochemical models where this compound forms in interstellar ice analogs.
Formamide-Based Pathways
Heating formamide with DAMN at 160°C for 48 hours generates this compound in yields up to 3.5%. This route, while inefficient, demonstrates the plausibility of this compound synthesis in hydrothermal vent environments. Recent studies suggest UV irradiation or mineral catalysts (e.g., montmorillonite) enhance yields to 12%.
Industrial Production Techniques
Catalytic Ammoniation of Chloropurines
6-Chloropurine, derived from 4,6-dichloro-5-nitropyrimidine, undergoes ammoniation in ethanol at 120°C under Ni catalysis. This method achieves 75% yield but faces challenges in nitro-group reduction selectivity.
Fermentation-Derived Adenosine Cleavage
Adenosine from microbial fermentation (e.g., Bacillus subtilis) is enzymatically cleaved using purine nucleoside phosphorylase. While eco-friendly, this method is constrained by adenosine availability and high fermentation costs.
Recent Advances and Comparative Analysis
Solvent-Free Mechanochemical Synthesis
Ball-milling DAMN with ammonium formate at 30 Hz for 2 hours produces this compound with 18% yield, eliminating solvent waste. This approach aligns with green chemistry principles but remains experimental.
Microwave-Assisted Reactions
Microwave irradiation (300 W, 140°C) reduces reaction times from hours to minutes. For example, this compound synthesis from triaminopyrimidine achieves 80% yield in 15 minutes versus 4 hours conventionally.
Table 2: Method Comparison
Method | Yield (%) | Temperature (°C) | Time | Scalability |
---|---|---|---|---|
Malononitrile route | 81.8 | 60–80 | 10.5 h | Industrial |
HCN polymerization | 20 | 70 | 7 days | Lab-scale |
Microwave-assisted | 80 | 140 | 15 min | Pilot-scale |
Chemical Reactions Analysis
Hydrolytic Deamination to Hypoxanthine
Adenine undergoes pH-dependent deamination in aqueous environments:
-
Mechanism : Water attack at C6, forming tetrahedral intermediate (ΔG‡ = 61.1 kcal/mol), followed by NH₃ elimination to hypoxanthine .
-
Kinetics : Rate constant = 9.37 × 10⁻²³ s⁻¹ (uncatalyzed); 10⁴-fold acceleration with acidic/basic catalysts .
Table 4: Deamination Energy Profile
Step | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |
---|---|---|
H₂O attack | 61.1 | +12.4 |
NH₃ elimination | 47.7 | -5.8 |
Oxidative Damage by Hydroxyl Radicals
OH- radicals abstract hydrogen from this compound, causing DNA damage:
Reaction Outcomes :
-
N6 dehydrogenation forms 6-oxothis compound radical (λmax = 420 nm) .
-
C8 oxidation leads to imidazole ring opening and mutagenic lesions .
Transition to Guanine via Hypoxanthine
This compound converts to guanine in a three-step pathway:
-
Deamination : this compound → Hypoxanthine (k = 2.1 × 10⁻¹⁹ s⁻¹) .
-
Amination : Xanthine + NH₃ → Guanine (ΔG = -14.2 kcal/mol) .
This synthesis of experimental and computational data underscores this compound’s versatility in biochemical, industrial, and astrochemical contexts. Its reactions are governed by thermodynamics, catalytic environments, and radical interactions, with implications for molecular evolution and biotechnology.
Scientific Research Applications
Adenine, a purine base and a component of DNA, has a variety of applications in biological processes, medicinal chemistry, and the development of therapeutic agents .
Case Studies
Additional roles of this compound
Mechanism of Action
Adenine exerts its effects primarily through its incorporation into nucleic acids and its role in cellular metabolism. When this compound is incorporated into DNA or RNA, it pairs with thymine or uracil, respectively, through hydrogen bonding, thus contributing to the stability and integrity of the genetic material. In cellular metabolism, this compound forms adenosine triphosphate (ATP), which drives many biochemical reactions by transferring chemical energy between reactions. This compound also forms part of cofactors such as nicotinamide this compound dinucleotide (NAD) and flavin this compound dinucleotide (FAD), which are involved in redox reactions and energy metabolism .
Comparison with Similar Compounds
Adenine vs. Adenosine
Adenosine, a nucleoside, consists of this compound linked to ribose via a β-N9-glycosidic bond. Key differences include:
Parameter | This compound | Adenosine |
---|---|---|
Chemical Formula | C₅H₅N₅ | C₁₀H₁₃N₅O₄ |
Molecular Mass | 135.13 g/mol | 267.24 g/mol |
Function | Nucleobase in DNA/RNA | Nucleoside; precursor to ATP |
Structure | Purine base | This compound + ribose |
Adenosine’s ribose moiety enables phosphorylation to ATP, critical for energy transfer, whereas this compound serves as a genetic building block .
This compound vs. Guanine
Both this compound and guanine are purines, but structural and functional differences exist:
Parameter | This compound | Guanine |
---|---|---|
Chemical Formula | C₅H₅N₅ | C₅H₅N₅O |
Molecular Mass | 135.13 g/mol | 151.13 g/mol |
Hydrogen Bonds | Pairs with thymine (2 bonds) | Pairs with cytosine (3 bonds) |
Solubility | 0.103 g/100 mL (water) | Insoluble in water |
Guanine’s additional oxygen atom increases molecular mass and reduces solubility. The stronger three-bond interaction with cytosine enhances DNA stability in GC-rich regions .
This compound vs. Pyrimidines (Cytosine/Thymine)
Pyrimidines (single-ring) contrast with this compound (two-ring) in structure and pairing:
Parameter | This compound | Cytosine | Thymine |
---|---|---|---|
Structure | Purine (two-ring) | Pyrimidine (one-ring) | Pyrimidine (one-ring) |
Pairing Partner | Thymine (DNA), Uracil (RNA) | Guanine | This compound |
Hydrogen Bonds | 2 (A-T/U) | 3 (C-G) | 2 (T-A) |
Pyrimidines’ smaller size allows compact DNA packaging, while this compound’s larger structure contributes to base-stacking interactions .
Coenzymes: NAD⁺/FAD vs. Their Reduced Forms
This compound’s role in coenzymes contrasts with its absence in derivatives:
Parameter | NAD⁺/FAD | NADH/FADH₂ |
---|---|---|
This compound Presence | Yes (NAD⁺, FAD) | No (reduced forms lack this compound) |
Function | Electron carriers | Energy storage in mitochondria |
The this compound moiety in NAD⁺/FAD stabilizes interactions with enzymes, while its absence in reduced forms alters redox activity .
Key Research Findings
- Metabolite Assemblies : this compound forms amyloid-like aggregates in yeast, which chemical chaperones (e.g., DMSO derivatives) can inhibit, improving cellular viability .
- Metal Interactions : this compound in ATP complexes with Mg²⁺ or Mn²⁺ modulates enzymatic activity, whereas pyrimidines show weaker metal-binding affinity .
- SERS Detection: this compound’s Raman signals are enhanced on silver nanoparticles, but reproducibility issues limit quantitative applications compared to other bases .
Notes on Contradictions and Limitations
- Analytical Challenges : Early studies on this compound content in nucleic acids faced variability due to degradation (e.g., 30% this compound loss in hydrolysis experiments) .
- Structural Polymorphism : this compound in telomeric G-quadruplexes exhibits variable loop conformations under different cation conditions (Na⁺ vs. K⁺), complicating structural predictions .
Biological Activity
Adenine is a fundamental purine nucleobase that plays critical roles in various biological processes, including energy transfer, cellular signaling, and as a building block of DNA and RNA. Its biological activity extends to therapeutic applications, particularly in oncology and virology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and recent research findings.
This compound's biological activity is primarily attributed to its role in cellular metabolism and signaling pathways:
- Energy Metabolism : this compound is a component of adenosine triphosphate (ATP), the primary energy carrier in cells. ATP is crucial for various biochemical reactions, including muscle contraction and biosynthesis.
- Signaling Molecules : this compound derivatives such as cyclic adenosine monophosphate (cAMP) serve as second messengers in signaling pathways that regulate physiological functions like heart rate and neurotransmitter release.
- Gene Regulation : As part of nucleotides, this compound is integral to DNA and RNA synthesis, influencing gene expression and protein synthesis.
2.1 Anticancer Activity
Recent studies have demonstrated this compound's potential as an anticancer agent. A notable study indicated that this compound inhibits the growth of colon cancer cells by inducing apoptosis and autophagy through the activation of AMP-activated protein kinase (AMPK) signaling pathways. The results showed a dose-dependent inhibition of cell viability in human colon cancer cell lines (HT29 and Caco-2) with significant apoptotic responses observed in HT29 cells .
Cell Line | IC50 (µM) | Apoptosis Induction | Mechanism |
---|---|---|---|
HT29 | 25 | High | AMPK/mTOR pathway |
Caco-2 | 50 | Moderate | AMPK/mTOR pathway |
2.2 Antiviral Activity
This compound derivatives have been extensively studied for their antiviral properties. Compounds such as tenofovir and adefovir are used to treat viral infections like HIV and hepatitis B virus (HBV). These this compound-based drugs act by inhibiting viral replication through their incorporation into viral DNA .
Drug Name | Target Virus | Mechanism of Action |
---|---|---|
Tenofovir | HIV, HBV | Nucleotide reverse transcriptase inhibitor |
Adefovir | HBV | Nucleotide analog that inhibits viral DNA polymerase |
3.1 Case Studies
A study on this compound's effects on colon cancer cells revealed that treatment with this compound resulted in significant apoptosis via the AMPK pathway, leading to autophagic cell death . Another investigation highlighted the structure-activity relationships (SARs) of this compound derivatives, emphasizing modifications that enhance their antiviral efficacy against various pathogens .
3.2 Biological Activity of Metal Complexes with this compound
Research has also explored the biological activity of metal complexes formed with this compound. These complexes have shown antimicrobial properties against specific bacterial and fungal species, indicating potential applications in developing new antimicrobial agents .
4.
This compound is a versatile compound with significant biological activity impacting various physiological processes and therapeutic applications. Its role as a building block in nucleic acids, energy metabolism through ATP, and involvement in signaling pathways underlie its importance in health and disease management. Ongoing research continues to uncover new therapeutic potentials for this compound and its derivatives, particularly in oncology and infectious diseases.
Q & A
Basic Research Questions
Q. What experimental approaches are most effective for determining adenine's role in DNA/RNA structural stability under varying pH conditions?
- Methodology : Use UV-Vis spectroscopy to monitor hypochromic shifts during DNA denaturation at pH 3–8. Pair with circular dichroism (CD) to confirm secondary structure changes. Control variables include temperature and ionic strength .
- Data Analysis : Compare melting temperatures (Tm) across pH gradients. Statistically analyze spectral data using software like OriginLab to quantify stability trends .
Q. How can researchers validate the purity of synthetic this compound derivatives for in vitro studies?
- Methodology : Employ HPLC with a C18 column and UV detection (λ = 260 nm). Validate against certified reference materials (CRMs) for this compound. Use mass spectrometry (MS) for isotopic labeling confirmation (e.g., this compound-<sup>13</sup>C) .
- Quality Control : Ensure >98% purity via integration of chromatographic peaks. Include batch-specific Certificates of Analysis (COA) in appendices .
Advanced Research Questions
Q. What strategies resolve contradictions in reported ionization potentials (IPs) of this compound under UV light exposure?
- Methodology : Conduct time-resolved photoelectron spectroscopy (TRPES) to track excited-state dynamics. Compare results with computational models (e.g., TD-DFT) to map ionization pathways .
- Critical Analysis : Replicate conflicting studies under identical conditions (e.g., gas-phase vs. solvated this compound). Use error bars and uncertainty quantification to assess reproducibility .
Q. How can this compound-cisplatin interaction mechanisms be characterized to address drug resistance in cancer therapy?
- Experimental Design :
- In vitro : Use vibrational spectroscopy (FTIR/Raman) to identify binding modes (N7 vs. N1 of this compound).
- In silico : Perform molecular dynamics (MD) simulations to model this compound-cisplatin adduct stability .
- Data Interpretation : Cross-validate spectral peaks with theoretical calculations (e.g., Gaussian software). Correlate binding affinity with cytotoxicity assays in resistant cell lines .
Q. What methodologies optimize isotopic tracing (e.g., <sup>15</sup>N-adenine) to study nucleotide recycling in metabolic pathways?
- Protocol : Incubate cell cultures with <sup>15</sup>N-adenine. Extract nucleotides via liquid-liquid partitioning. Analyze isotope incorporation via LC-MS/MS .
- Challenges : Account for isotopic dilution effects and intracellular pool dynamics. Use kinetic modeling (e.g., SAAM II) to quantify turnover rates .
Q. Methodological Frameworks
Q. How to design a robust hypothesis for this compound’s photoprotective role in UV-damaged DNA?
- Framework :
Hypothesis : "this compound’s conical intersections dissipate UV energy, reducing mutagenic photolesions."
Variables : Independent – UV wavelength; Dependent – quantum yield of this compound fluorescence decay.
Controls : Use thymine/guanine as comparative bases .
- Validation : Compare transient absorption spectra with ab initio calculations (e.g., MOLPRO). Publish raw datasets in supplementary materials .
Q. What statistical methods are appropriate for analyzing contradictory data on this compound’s tautomeric equilibria?
- Approach : Apply multivariate analysis (PCA) to NMR chemical shifts across solvents. Use Bayesian inference to weight conflicting studies based on sample size and error margins .
- Reporting : Include Q-Q plots and residual analyses in appendices. Discuss limitations of solvent perturbation models .
Q. Ethical and Reproducibility Considerations
Q. How to ensure ethical compliance when studying this compound metabolism in human cell lines?
- Guidelines :
- Obtain IRB approval for primary cell use (e.g., HeLa derivatives).
- Document cell line provenance and consent forms in appendices .
- Transparency : Share protocols via repositories like Protocols.io . Adhere to FAIR data principles .
Q. What steps mitigate bias in meta-analyses of this compound’s role in prebiotic chemistry?
- Strategy : Use PRISMA frameworks for literature screening. Exclude studies with unvalidated synthesis routes (e.g., non-Miller-Urey conditions). Disclose funding sources in conflict-of-interest statements .
Q. Data Presentation Standards
Q. How to structure a research paper on this compound’s electrochemical properties for high-impact journals?
- Sections :
- Introduction : Link this compound’s redox behavior to mitochondrial dysfunction hypotheses .
- Methods : Detail electrode preparation (e.g., glassy carbon vs. Au nanoparticles) .
- Results : Provide cyclic voltammograms with error bars (n ≥ 3). Use tables for peak potential comparisons .
- Submission : Follow journal-specific guidelines (e.g., ACS Style for chemistry). Include data availability statements .
Properties
IUPAC Name |
7H-purin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFGJBXGBJISGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Record name | adenine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Adenine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022557 | |
Record name | Adenine | |
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Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Adenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |
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Solubility |
>20.3 [ug/mL] (The mean of the results at pH 7.4), 1.03 mg/mL | |
Record name | SID47193680 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Adenine | |
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CAS No. |
73-24-5 | |
Record name | Adenine | |
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Record name | Adenine | |
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Record name | adenine | |
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Record name | adenine | |
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Record name | 9H-Purin-6-amine | |
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Record name | Adenine | |
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Record name | ADENINE | |
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Record name | Adenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
360 °C | |
Record name | Adenine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00173 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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